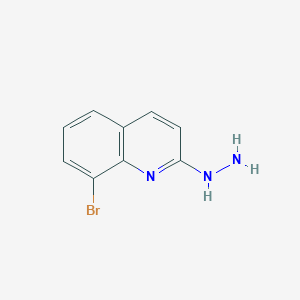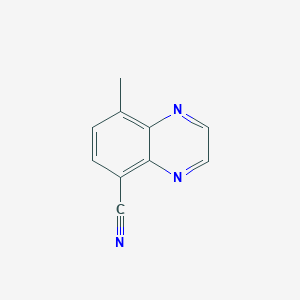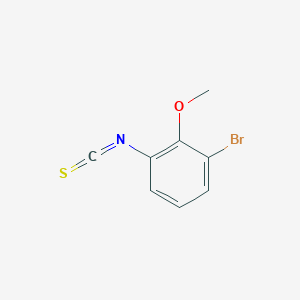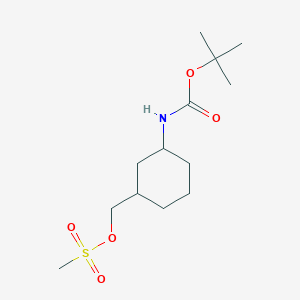
tert-Butyl 2-(2-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-fluorophenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the 2-position of a 2-fluorophenyl acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-fluorophenyl)acetate typically involves the esterification of 2-(2-fluorophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. The use of eco-friendly catalysts and solvents is also explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-(2-fluorophenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Lithium aluminum hydride is a common reducing agent for such transformations.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups. Reagents such as sodium methoxide or sodium ethoxide are often used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed:
Oxidation: 2-(2-fluorophenyl)acetic acid, 2-(2-fluorophenyl)acetone.
Reduction: 2-(2-fluorophenyl)ethanol, 2-(2-fluorophenyl)ethane.
Substitution: Various substituted esters and ethers.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(2-fluorophenyl)acetate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for investigating the metabolism and toxicity of fluorinated esters.
Medicine: this compound is explored for its potential use in drug development. Its derivatives have shown promise as anti-inflammatory and analgesic agents. The presence of the fluorine atom enhances the pharmacokinetic properties of these compounds.
Industry: In the industrial sector, this compound is used as a solvent and reagent in various chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(2-fluorophenyl)acetic acid, which can then interact with enzymes and receptors in biological systems. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, leading to improved efficacy and reduced side effects.
Comparación Con Compuestos Similares
- tert-Butyl 2-(4-fluorophenyl)acetate
- tert-Butyl 2-(2-chlorophenyl)acetate
- tert-Butyl 2-(2-bromophenyl)acetate
Comparison: tert-Butyl 2-(2-fluorophenyl)acetate is unique due to the presence of the fluorine atom at the 2-position of the phenyl ring. This fluorine atom imparts distinct electronic and steric properties to the compound, enhancing its reactivity and stability compared to its chloro and bromo analogs. The fluorinated compound also exhibits improved pharmacokinetic properties, making it a valuable intermediate in drug development.
Propiedades
Número CAS |
476429-08-0 |
|---|---|
Fórmula molecular |
C12H15FO2 |
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-fluorophenyl)acetate |
InChI |
InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3 |
Clave InChI |
PBBMIANHKHAASX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)


![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)
![Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide](/img/structure/B13681017.png)

![8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681025.png)


![8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681052.png)

